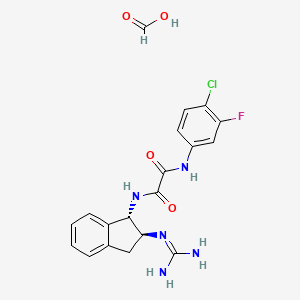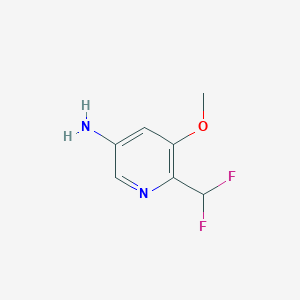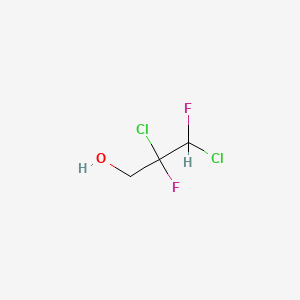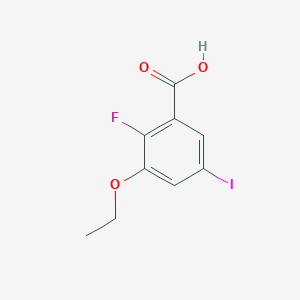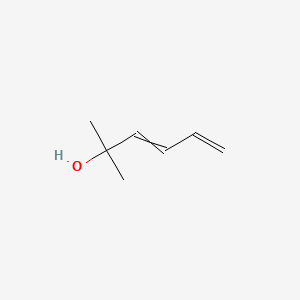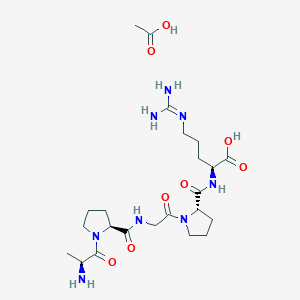
Enterostatin, human, mouse, rat acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Enterostatin, human, mouse, rat acetate is a pentapeptide primarily involved in the regulation of food intake. It is derived from the cleavage of pancreatic procolipase and has been shown to reduce fat intake in various species, including humans, mice, and rats .
準備方法
Synthetic Routes and Reaction Conditions
Enterostatin, human, mouse, rat acetate can be synthesized through solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of coupling reagents such as HBTU or DIC, and deprotection agents like TFA .
Industrial Production Methods
Industrial production of this compound involves large-scale SPPS. The process is optimized for high yield and purity, often exceeding 95%. The final product is purified using techniques such as HPLC and lyophilized for storage .
化学反応の分析
Types of Reactions
Enterostatin, human, mouse, rat acetate primarily undergoes hydrolysis and enzymatic cleavage. It is relatively stable under physiological conditions but can be hydrolyzed by proteases in the gastrointestinal tract .
Common Reagents and Conditions
The synthesis of this compound involves reagents like Fmoc-protected amino acids, coupling agents (HBTU, DIC), and deprotection agents (TFA). The reactions are typically carried out in anhydrous DMF or DCM .
Major Products Formed
The major product formed from the synthesis of this compound is the pentapeptide itself. During hydrolysis, the peptide can be broken down into its constituent amino acids .
科学的研究の応用
Enterostatin, human, mouse, rat acetate has several scientific research applications:
Biology: It is used to study the regulation of food intake and energy balance.
Medicine: Research on enterostatin focuses on its potential therapeutic applications in obesity and metabolic disorders.
Chemistry: Enterostatin is used as a model peptide in studies of peptide synthesis and hydrolysis.
Industry: It is used in the development of weight management supplements and pharmaceuticals.
作用機序
Enterostatin, human, mouse, rat acetate exerts its effects by binding to the β-subunit of F1-ATPase on the plasma membrane of target cells. This binding activates various intracellular pathways, including cAMP, AMP-kinase, and MAP-kinase pathways. The peptide reduces fat intake by inhibiting gastric motility, releasing serotonin, and suppressing the hunger hormone agouti-related peptide (AgRP) .
類似化合物との比較
Similar Compounds
Galanin: A peptide that stimulates fat intake.
Agouti-related peptide (AgRP): Another peptide that promotes fat intake.
Neuropeptide Y (NPY): Stimulates carbohydrate intake.
Uniqueness
Enterostatin, human, mouse, rat acetate is unique in its selective suppression of fat intake without affecting carbohydrate intake. Its mechanism of action involves specific pathways that are distinct from those of other peptides like galanin and AgRP .
特性
分子式 |
C23H40N8O8 |
|---|---|
分子量 |
556.6 g/mol |
IUPAC名 |
acetic acid;(2S)-2-[[(2S)-1-[2-[[(2S)-1-[(2S)-2-aminopropanoyl]pyrrolidine-2-carbonyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C21H36N8O6.C2H4O2/c1-12(22)19(33)29-10-4-6-14(29)17(31)26-11-16(30)28-9-3-7-15(28)18(32)27-13(20(34)35)5-2-8-25-21(23)24;1-2(3)4/h12-15H,2-11,22H2,1H3,(H,26,31)(H,27,32)(H,34,35)(H4,23,24,25);1H3,(H,3,4)/t12-,13-,14-,15-;/m0./s1 |
InChIキー |
DPFSZFSCMSELKJ-WFGXUCIJSA-N |
異性体SMILES |
C[C@@H](C(=O)N1CCC[C@H]1C(=O)NCC(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N.CC(=O)O |
正規SMILES |
CC(C(=O)N1CCCC1C(=O)NCC(=O)N2CCCC2C(=O)NC(CCCN=C(N)N)C(=O)O)N.CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


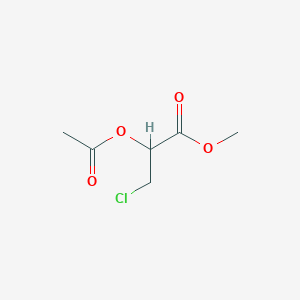
![(2E)-2-[1-(biphenyl-4-yl)ethylidene]hydrazinecarboxamide](/img/structure/B14758154.png)


![3,6-Methanonaphtho[2,3-b]oxirene](/img/structure/B14758174.png)

